1-Mesityl-3-buten-1-ol
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Overview
Description
1-Mesityl-3-buten-1-ol is an organic compound with the molecular formula C12H18O It is a derivative of mesitylene, featuring a butenyl group attached to the mesityl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Mesityl-3-buten-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where mesityl magnesium bromide reacts with butenyl chloride under anhydrous conditions to yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Another method involves the condensation of mesitylene with butenyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds through electrophilic aromatic substitution, where the butenyl group is introduced to the mesityl ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Mesityl-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Mesityl butenone.
Reduction: Mesityl butanol.
Substitution: Mesityl butenyl chloride.
Scientific Research Applications
1-Mesityl-3-buten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Mesityl-3-buten-1-ol involves its interaction with various molecular targets In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products
Comparison with Similar Compounds
1-Mesityl-3-buten-1-ol can be compared with other similar compounds, such as:
3-Methyl-3-buten-1-ol: This compound has a similar butenyl group but lacks the mesityl ring, making it less sterically hindered and more reactive in certain reactions.
2-Methyl-3-buten-1-ol: This compound has a different substitution pattern on the butenyl group, leading to variations in reactivity and stability.
3-Methyl-2-buten-1-ol: This compound has a different position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the mesityl ring and the butenyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h5,7-8,12,14H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXAXLGWNLFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC=C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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